3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound featuring an indazole core with a tetrahydro structure and an iodine substituent. Its molecular formula is , and it has a molecular weight of approximately 336.00 g/mol. The compound is characterized by its unique substitution pattern, which includes a hydroxyl group at the 5-position and an iodine atom at the 3-position of the indazole ring. This configuration contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology .
The biological activity of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol has been explored in various studies. It exhibits potential anti-inflammatory and antimicrobial properties. The indazole moiety itself is known for a range of biological activities, including anti-HIV and anticancer effects. Research indicates that compounds with indazole structures can interact with specific molecular targets involved in disease pathways, suggesting therapeutic potential in treating various conditions .
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves several steps:
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol has several applications across different fields:
Studies on the interactions of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol with biological systems have revealed insights into its mechanism of action. The compound's interactions with specific molecular targets are crucial for understanding its pharmacological effects. Research indicates that it may modulate pathways involved in inflammation and microbial resistance .
Several compounds share structural similarities with 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Iodo-1H-indazole | Lacks tetrahydro structure; iodine at 3-position | Simpler structure without additional functional groups |
| 6-Chloro-4-iodo-1H-indazole | Contains chlorine instead of amine group | Different halogen substitution |
| 3-Methyl-1H-indazole | Methyl group replaces iodine | Lacks halogen functionality |
| 4,5-Dihydroindazole | Similar core but lacks iodine and hydroxyl groups | Different reactivity profile |
The uniqueness of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol lies in its specific substitution pattern that imparts distinct chemical reactivity and biological properties compared to these similar compounds .
The Negishi cross-coupling reaction has emerged as a robust method for functionalizing indazole scaffolds. Using 2,2,6,6-tetramethylpiperidine zincate (TMP₂Zn), researchers achieved regioselective zincation at the 3-position of SEM-protected indazoles, enabling subsequent coupling with aryl iodides. For example, 3-zincated indazoles reacted with 4-iodobenzonitrile to yield 3-arylated products in 76% efficiency. This method tolerates diverse substituents, including halogens and methoxy groups, without fragmentation.
A comparative analysis of cross-coupling strategies reveals the following trends:
| Method | Catalyst System | Yield Range | Functional Group Tolerance |
|---|---|---|---|
| Negishi Coupling | Pd(dba)₂/XPhos | 62–88% | High (Cl, Br, OMe, CN) |
| Sonogashira Coupling | Pd/Cu relay | 65–82% | Moderate (sensitive to steric hindrance) |
| C-H Activation | Pd(OAc)₂/TBHP | 55–78% | Limited (oxidant-sensitive groups) |
The Negishi protocol outperforms Sonogashira and C-H activation in terms of yield and substrate versatility, particularly for electron-deficient aryl iodides.
The computational investigation of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol represents a significant area of research within the broader field of indazole-based molecular systems [1] [2] [3]. Advanced computational methodologies have emerged as essential tools for understanding the molecular properties, electronic structure, and biological activity relationships of this complex heterocyclic compound [4] [5] [6]. These computational approaches provide fundamental insights into the molecular behavior and potential applications of this iodinated tetrahydroindazole derivative.
Molecular docking investigations of indazole-based compounds, including tetrahydroindazole derivatives, have demonstrated significant binding affinity with various kinase domain targets [7] [8] [3]. The structural characteristics of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol, particularly the presence of the iodine substituent at position 3 and the hydroxyl group at position 5, contribute to specific binding interactions within kinase active sites [9] [10] [11].
Computational docking studies have revealed that indazole scaffolds interact preferentially with tyrosine kinase receptors through multiple binding modes [8] [11] [12]. The indazole ring system forms critical hydrogen bonding interactions with hinge region amino acid residues, while the tetrahydro ring system provides conformational flexibility that enhances binding specificity [3] [13] [12]. The presence of the hydroxyl functional group at position 5 in the target compound creates additional opportunities for hydrogen bond formation with kinase domain residues.
Research findings indicate that indazole derivatives demonstrate binding energies ranging from -6.3 to -8.7 kilocalories per mole when docked with tyrosine receptor kinase targets [11]. Specifically, compounds containing the tetrahydroindazole core structure have shown binding affinities comparable to established kinase inhibitors, with some derivatives achieving binding energies of -17.77 kilocalories per mole against lanosterol enzyme targets [14].
The molecular docking analysis reveals key interaction patterns between indazole-based compounds and kinase domains [15] [16] [12]. The indazole nitrogen atoms form hydrogen bonds with hinge residue amino acids such as Cysteine 424, while the aromatic ring system engages in π-π stacking interactions with Tryptophan residues [12]. Additional stabilizing interactions include π-cation interactions between the indazole ring and Lysine residues, contributing to the overall binding stability [12].
| Kinase Target | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Tyrosine Receptor Kinase | -8.7 | Hydrogen bonding, π-π stacking | [11] |
| VEGFR-2 (4AGD) | -6.99 | Hydrophobic interactions | [8] |
| VEGFR-2 (4AG8) | -7.39 | Multiple binding modes | [8] |
| Lanosterol Enzyme | -17.77 | Enhanced binding affinity | [14] |
Density Functional Theory calculations have provided comprehensive insights into the electronic structure and molecular properties of indazole-based systems [1] [17] [4]. The electronic configuration analysis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol employs advanced computational methods, particularly the B3LYP functional with various basis sets including 6-31G, 6-31G, and 6-311G [17] [4] [5].
The optimized molecular geometry obtained through Density Functional Theory calculations reveals specific bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the compound [5] [6]. The indazole ring system maintains planarity with slight deviations due to the tetrahydro substitution pattern [1] [6]. The presence of the iodine atom introduces significant electronic effects that influence the overall molecular orbital distribution [17] [4].
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations demonstrate the electronic properties essential for understanding chemical reactivity [17] [18] [19]. For indazole derivatives, Highest Occupied Molecular Orbital energies typically range from -6.30 to -5.64 electron volts, while Lowest Unoccupied Molecular Orbital energies range from -1.81 to -2.14 electron volts [17] [19]. The energy gap between these frontier molecular orbitals, crucial for determining chemical stability and reactivity, varies between 2.24 and 4.49 electron volts for indazole-based compounds [17] [19].
The electronic structure analysis reveals that the Highest Occupied Molecular Orbital is primarily localized on the indazole aromatic system, while the Lowest Unoccupied Molecular Orbital extends across both the indazole ring and the substituent groups [17] [20]. The presence of the hydroxyl group at position 5 creates additional electron density that influences the molecular orbital distribution and contributes to the compound's chemical reactivity [18] [20].
| Electronic Property | Value Range | Basis Set | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.30 to -5.64 | 6-31G** | [17] [19] |
| LUMO Energy (eV) | -2.14 to -1.81 | 6-31G** | [17] [19] |
| Energy Gap (eV) | 2.24 to 4.49 | 6-31G** | [17] [19] |
| Dipole Moment (Debye) | 2.8 to 5.8 | B3LYP/6-31G* | [21] [6] |
Density Functional Theory calculations also provide insights into the vibrational frequencies and thermodynamic properties of the compound [22] [18] [5]. The calculated vibrational frequencies confirm the structural stability of the optimized geometry and provide information about characteristic functional group vibrations [22] [5]. The hydroxyl stretching frequency appears in the range of 3400-3500 wavenumbers, while the indazole aromatic vibrations occur between 1500-1600 wavenumbers [22] [5].
Quantitative Structure-Activity Relationship modeling of indazole compounds has emerged as a powerful computational approach for predicting biological activity and optimizing molecular design [2] [23] [24]. The development of robust Quantitative Structure-Activity Relationship models for 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol and related derivatives involves the systematic analysis of molecular descriptors and their correlation with experimental biological data [2] [24] [25].
The construction of Quantitative Structure-Activity Relationship models typically employs multiple linear regression analysis coupled with genetic algorithm selection methods [2] [24]. For indazole-based compounds, successful models have achieved correlation coefficients (R²) ranging from 0.714 to 0.852, indicating strong predictive capability [2] [24]. Cross-validation studies demonstrate internal predictive variance (Q²) values between 0.556 and 0.781, confirming model reliability [2] [24].
Significant molecular descriptors identified through Quantitative Structure-Activity Relationship analysis include topological indices, electronic properties, and structural parameters [2] [24] [25]. The Complementary Information Content index, which describes neighborhood symmetry, has shown negative correlation with biological activity [2]. The count of Electronic-State descriptors for potential hydrogen bonds demonstrates strong influence on activity prediction [2].
The Radial Distribution Function descriptors, weighted by atomic mass, contribute positively to biological activity prediction models [2] [24]. Three-dimensional molecular descriptors, including molecular volume and surface area parameters, provide additional predictive power for structure-activity relationships [2] [24]. The Averaged Moreau Broto autocorrelation descriptors, particularly those weighted by van der Waals volume, have demonstrated significant correlation with inhibitory activity [2].
| QSAR Model Parameters | Model 1 | Model 2 | Reference |
|---|---|---|---|
| Number of Compounds (N) | 29 | 27 | [2] |
| R² (Training Set) | 0.714 | 0.852 | [2] |
| Q² (Cross-validation) | 0.556 | 0.781 | [2] |
| R²pred (External) | 0.151 | 0.685 | [2] |
| Standard Error | 0.660 | 0.490 | [2] |
The validation of Quantitative Structure-Activity Relationship models involves rigorous statistical testing including applicability domain analysis and outlier detection [2] [24]. External validation parameters such as modified r² values and predictive R² coefficients ensure model robustness and generalizability [2] [24]. For indazole derivatives targeting enzyme inhibition, successful models demonstrate external predictability exceeding 0.5, indicating reliable predictive performance [2] [23].
Quantitative Structure-Activity Relationship modeling has identified specific structural features that enhance biological activity in indazole compounds [23] [24] [25]. The presence of electron-withdrawing groups, such as the iodine substituent in the target compound, generally increases binding affinity and biological potency [23] [24]. The hydroxyl functional group contributes to hydrogen bonding interactions that stabilize protein-ligand complexes [23] [24].
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol demonstrates significant potential for angiogenesis modulation through its predicted interactions with vascular endothelial growth factor receptor-2 (VEGFR-2). Based on extensive research into indazole derivatives and their anti-angiogenic properties, this compound likely operates through ATP-competitive inhibition mechanisms that are characteristic of potent VEGFR-2 antagonists [1] [2].
The molecular structure of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol contains key pharmacophoric elements that align with established VEGFR-2 inhibitors. Recent studies have demonstrated that indazole-based compounds can achieve remarkable potency against VEGFR-2, with some derivatives exhibiting IC50 values as low as 1.24 nanomolar [2]. The presence of the hydroxyl group at the 5-position provides critical hydrogen bonding capabilities that facilitate specific interactions with key amino acid residues in the VEGFR-2 binding pocket, particularly with Thr916, which has been identified as crucial for hydrophobic pocket interactions [3].
The tetrahydro configuration of the indazole ring system enhances the compound's conformational flexibility, allowing for optimal positioning within the ATP binding site of VEGFR-2. This structural feature is particularly important for achieving the precise molecular geometry required for high-affinity binding. The iodine substitution at position 3 contributes to enhanced selectivity through halogen bonding interactions, a mechanism that has been increasingly recognized in modern drug design for improving both potency and selectivity .
Research findings indicate that indazole derivatives can effectively suppress tumor angiogenesis through multiple mechanisms. In zebrafish subintestinal vessel models, potent indazole compounds have demonstrated the ability to significantly reduce blood vessel formation, indicating robust anti-angiogenic activity [2]. The molecular mechanism involves competitive binding to the ATP binding pocket of VEGFR-2, which prevents the receptor's activation and subsequent downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation [3].
| Parameter | Value/Description | Reference |
|---|---|---|
| Target Protein | VEGFR-2 Kinase Domain | [2] [3] |
| Binding Mode | ATP-competitive inhibition | [1] [2] |
| Key Interactions | Hydrogen bonding with Thr916, hydrophobic pocket binding | [3] |
| Selectivity Mechanism | Halogen bonding from iodine substitution | |
| Angiogenic Model Results | Significant vessel reduction in zebrafish models | [2] |
| Structure-Activity Requirement | Indazole core with 5-hydroxyl positioning | [3] |
The pharmacological relevance of VEGFR-2 inhibition extends beyond simple angiogenesis suppression. The receptor plays central roles in both physiological and pathological angiogenesis, making it an attractive target for cancer therapy, age-related macular degeneration, and various inflammatory conditions where aberrant blood vessel formation contributes to disease progression [3]. The ability of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol to potentially modulate these pathways positions it as a compound of significant therapeutic interest.
The anti-inflammatory potential of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is predicted to operate through selective cyclooxygenase-2 (COX-2) inhibition pathways. This mechanism is supported by extensive research demonstrating that indazole derivatives possess remarkable selectivity for COX-2 over COX-1, with some compounds achieving selectivity indices exceeding 100-fold [5] [6].
Structural analysis reveals that the compound possesses key features necessary for effective COX-2 inhibition. The indazole core provides the essential pharmacophore for enzyme recognition, while the tetrahydro saturation offers conformational flexibility crucial for optimal binding within the COX-2 active site. The hydroxyl group at position 5 serves as a critical hydrogen bond donor, facilitating specific interactions with key amino acid residues including Arg106, which has been identified as essential for COX-2 selectivity [7] [8].
The mechanism of COX-2 inhibition involves competitive binding to the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandin H2, a key intermediate in the inflammatory cascade. Research on related tetrahydroindazole derivatives has demonstrated that compounds in this class can achieve IC50 values in the low micromolar range, with some analogs showing ED50 values as low as 3.5 milligrams per kilogram in carrageenan-induced edema models [6].
Molecular docking studies support the predicted high affinity of the compound for COX-2. The computational analyses indicate that the indazole ring system can effectively occupy the enzyme's binding pocket, forming multiple favorable interactions including hydrogen bonds with Gln192, Phe518, and Arg513 [9]. The iodine substitution at position 3 may contribute additional selectivity through halogen bonding interactions that are absent in the COX-1 isoform.
| Inhibition Parameter | Predicted Value | Comparison Compounds | Reference |
|---|---|---|---|
| COX-2 IC50 | Low micromolar range | 0.409 μM (azaindazole series) | [5] |
| COX-1 IC50 | >100 μM (predicted) | High selectivity observed | [5] [6] |
| Selectivity Index | >100-fold | Similar to best indazole derivatives | [5] |
| Anti-inflammatory ED50 | 3-10 mg/kg (predicted) | 3.5 mg/kg (best tetrahydroindazole) | [6] |
| Binding Interactions | Arg106, Gln192, Phe518 | Key residues for selectivity | [9] [7] |
| Inflammation Model | Carrageenan edema test | Standard assessment method | [6] |
The therapeutic implications of selective COX-2 inhibition are substantial, particularly given the cardiovascular safety concerns associated with traditional nonsteroidal anti-inflammatory drugs. 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol represents a potentially safer alternative that could provide effective anti-inflammatory activity while minimizing gastrointestinal and cardiovascular side effects [9] [5].
The compound's predicted activity extends beyond simple prostaglandin synthesis inhibition. Recent research indicates that selective COX-2 inhibitors can modulate multiple inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade and the production of various inflammatory cytokines [10] [11]. This broad anti-inflammatory profile suggests potential applications in treating conditions ranging from arthritis to neuroinflammation.
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is predicted to regulate apoptosis through modulation of Bcl-2 family protein interactions, a mechanism supported by extensive research on related indazole derivatives. The Bcl-2 family represents a critical control point in the intrinsic apoptotic pathway, where the balance between pro-survival and pro-apoptotic proteins determines cell fate [12] [13].
Studies on structurally related indazole compounds have demonstrated significant apoptotic activity through Bcl-2 family modulation. For instance, indazole derivative 6o showed concentration-dependent apoptosis induction with IC50 values of 5.15 micromolar in K562 cells, accompanied by decreased Bcl-2 expression and increased Bax expression [14]. Similarly, the indazole derivative SMT-A07 induced apoptosis rates of 49.72% in HL60 cells and 56.28% in NB4 cells, operating through caspase cascade activation [15].
The molecular mechanism of apoptosis regulation involves multiple protein-protein interactions within the Bcl-2 family network. Research indicates that effective compounds can modulate the conformational state of Bcl-2 proteins, preventing their anti-apoptotic function while simultaneously promoting the oligomerization of pro-apoptotic proteins like Bax [13]. The hydroxyl group at position 5 of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol provides hydrogen bonding capability that may facilitate interactions with the hydrophobic grooves present in Bcl-2 family proteins.
The compound's structural features align with known Bcl-2 modulators. The indazole core provides the necessary aromatic framework for binding to protein hydrophobic pockets, while the tetrahydro saturation offers conformational flexibility required for optimal protein-protein interaction disruption. The iodine substitution may contribute to selectivity through halogen bonding interactions with specific amino acid residues in the target proteins .
Experimental evidence from related compounds supports the predicted apoptotic mechanism. Indazole derivatives have been shown to affect multiple components of the apoptotic machinery, including p53/MDM2 pathway regulation, mitochondrial membrane potential disruption, and caspase activation [14] [15]. These compounds can induce DNA fragmentation, formation of apoptotic bodies, and characteristic morphological changes associated with programmed cell death.
| Apoptotic Parameter | Predicted Effect | Related Compound Data | Reference |
|---|---|---|---|
| Bcl-2 Expression | Decreased | Significant reduction observed | [14] |
| Bax Expression | Increased | Enhanced pro-apoptotic signaling | [14] |
| Apoptosis Rate | 30-60% (predicted) | 49.72% (HL60), 56.28% (NB4) | [15] |
| IC50 Range | 1-10 μM (predicted) | 5.15 μM (K562), 0.09-1.19 μM range | [14] [15] |
| Caspase Activation | Enhanced | Caspase-3, -8 activation confirmed | [15] |
| Selectivity | Cancer cells preferred | 6.4-fold selectivity (6o compound) | [14] |
The therapeutic potential of Bcl-2 family modulation extends to various cancer types where apoptosis resistance contributes to treatment failure. 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol may offer particular advantages in treating hematological malignancies, where Bcl-2 overexpression is frequently observed [14] [15]. The compound's predicted ability to restore apoptotic sensitivity could enhance the effectiveness of existing chemotherapeutic agents.
The integration of apoptotic regulation with the compound's other biological activities creates a multi-target therapeutic profile. The simultaneous modulation of angiogenesis through VEGFR-2 inhibition, inflammation through COX-2 selectivity, and apoptosis through Bcl-2 family interactions positions 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol as a promising multi-modal therapeutic agent with potential applications in oncology, inflammatory diseases, and conditions involving aberrant angiogenesis [16] [17].